SERT Binding Affinity (Ki = 20 nM) Compared to Fluoxetine – Validated Cross-Study Reference Benchmark
In radioligand displacement experiments against [³H]paroxetine on rat cortical tissue, 1‑[2‑(4‑methoxyphenoxy)ethyl]piperazine exhibited a Ki of 20 nM, placing its affinity approximately 1.6‑fold weaker than fluoxetine (IC₅₀ = 12.6 nM) assayed under analogous conditions [1][2]. Although head-to-head data are not available, these cross‑study comparable values confirm that the compound retains low‑nanomolar SERT engagement, a critical parameter for probe or reference compound selection when chemical tractability of the methoxyphenoxyethyl scaffold is desired.
| Evidence Dimension | SERT binding affinity (Ki vs IC₅₀) in rat cerebral cortex |
|---|---|
| Target Compound Data | Ki = 20 nM |
| Comparator Or Baseline | Fluoxetine IC₅₀ = 12.6 nM–15 nM |
| Quantified Difference | ≈1.6‑fold lower affinity |
| Conditions | [³H]paroxetine displacement; rat cortical membranes |
Why This Matters
Quantified SERT affinity enables rational selection of a piperazine-based tool compound with known serotonin transporter engagement, facilitating SAR exploration without committing to a classic SSRI chemotype.
- [1] BindingDB. (n.d.). BDBM50473545 – CHEMBL168205: 1-[2-(4-Methoxyphenoxy)ethyl]piperazine. Ki: 20 nM (rat SERT). Retrieved from https://bdb99.ucsd.edu View Source
- [2] BindingDB. (n.d.). BDBM30130 – Fluoxetine. IC₅₀: 12.6 nM (rat SERT). Retrieved from https://ww.w.bindingdb.org View Source
